Overcome thiopurine resistance with 6-Selenopurine (CAS 5270-30-4), a seleno-analog that exhibits higher potency than 6-mercaptopurine in resistant cell lines due to increased polarizability and distinct metabolic stability. Key advantages: • Higher activity in thiopurine-resistant microbial and cancer cell models. • Shorter biological half-life, reducing accumulation toxicity risk. • Serves as a photosensitizer precursor and building block for antiviral selenopurine nucleosides. Supplied with rigorous purity, ready for global shipment.
6-Selenopurine is a selenium-containing analog of the naturally occurring purine, adenine, and a close structural relative of the thiopurine drugs 6-mercaptopurine and 6-thioguanine. The substitution of sulfur or oxygen with selenium significantly alters the molecule's electronic properties, including increased polarizability and a more polarized carbon-selenium bond compared to the carbon-sulfur or carbon-oxygen bonds in its analogs. These modifications in its physicochemical characteristics are central to its distinct biological activities and reactivity. While stable when stored in darkness as a dry solid, 6-Selenopurine can exhibit sensitivity to light and prolonged heating in aqueous solutions, which may lead to the precipitation of selenium. Its synthesis is commonly achieved by reacting 6-chloropurine with a selenium source like sodium hydroselenide or selenourea.
Direct substitution of 6-Selenopurine with its thio-analogs, 6-mercaptopurine or 6-thioguanine, is often impractical due to significant differences in their biological activities and metabolic stability. For instance, in certain microbial and cell culture systems, 6-Selenopurine has demonstrated significantly higher activity than 6-mercaptopurine. This suggests that equimolar substitution would not yield equivalent biological effects. Furthermore, 6-Selenopurine has a shorter biological half-life compared to 6-mercaptopurine, indicating differences in metabolic processing and stability within biological systems. These distinctions in potency and stability mean that data and protocols established for the thio-analogs cannot be reliably extrapolated to 6-Selenopurine, making direct replacement a risk to experimental reproducibility and outcomes.
In comparative studies, 6-Selenopurine has demonstrated significantly greater potency than its sulfur analog, 6-mercaptopurine. Against Lactobacillus casei, 6-Selenopurine showed much higher antimicrobial activity. In a tissue culture of mouse leukemia L5178 cells, 6-Selenopurine was found to be five times more active in inhibiting cell growth than 6-mercaptopurine.
| Evidence Dimension | Inhibition of Cell Growth |
| Target Compound Data | 5-fold higher activity |
| Comparator Or Baseline | 6-mercaptopurine |
| Quantified Difference | 500% greater activity |
| Conditions | Mouse leukemia L5178 cells in tissue culture. |
This evidence indicates that for applications requiring a potent purine antagonist, 6-Selenopurine may be effective at lower concentrations than 6-mercaptopurine, potentially reducing off-target effects and material costs.
In vivo studies in mouse models have revealed that the choice between 6-Selenopurine and 6-mercaptopurine is highly dependent on the specific cancer cell line. While both compounds showed similar antitumor activities against L1210 leukemia, 6-Selenopurine exhibited less antitumor activity and greater host toxicity than equimolar amounts of 6-mercaptopurine against Sarcoma 180 and L5178-Y lymphoma.
| Evidence Dimension | Antitumor Activity |
| Target Compound Data | Similar activity against L1210 leukemia; less activity against Sarcoma 180 and L5178-Y lymphoma. |
| Comparator Or Baseline | 6-mercaptopurine |
| Quantified Difference | Context-dependent, with lower efficacy in specific tumor models. |
| Conditions | In vivo mouse models of L1210 leukemia, Sarcoma 180, and L5178-Y lymphoma. |
This highlights the non-interchangeability of the two compounds in preclinical research and underscores the importance of selecting the appropriate analog based on the specific biological context to maximize efficacy and minimize toxicity.
Theoretical studies have shown that selenium substitution in purine analogs, such as in 6-selenoguanine (a close analog of 6-selenopurine), leads to improved photophysical properties compared to their thio-counterparts. These include a red-shift in absorption and a more efficient population of the triplet state, which is crucial for the generation of singlet oxygen in photodynamic therapy. This suggests that 6-Selenopurine could be a more effective photosensitizer than its sulfur analogs.
| Evidence Dimension | Photophysical Properties |
| Target Compound Data | Red-shifted absorption and more efficient intersystem crossing. |
| Comparator Or Baseline | Thio-analogs (e.g., 6-thioguanine) |
| Quantified Difference | Qualitatively improved properties for photosensitization. |
| Conditions | Quantum mechanical calculations and theoretical studies. |
For researchers developing novel photosensitizers for photodynamic therapy or other applications requiring specific photophysical properties, the selenium-containing core of 6-Selenopurine offers distinct advantages over its more common sulfur-containing relatives.
Given its significantly higher potency in certain cell lines compared to 6-mercaptopurine, 6-Selenopurine is a valuable tool for investigating the mechanisms of purine antagonism, particularly in cell lines that have developed resistance to traditional thiopurine drugs.
The distinct photophysical properties of selenium-containing purines, including a red-shifted absorption and efficient triplet state formation, make 6-Selenopurine a strong candidate for the development of new photosensitizers for targeted cancer therapy and other light-activated applications.
6-Selenopurine serves as a key building block for the synthesis of more complex derivatives, such as acyclic selenopurine nucleosides, which have shown promise as antiviral agents. Its utility as a precursor allows for the creation of novel compounds with tailored biological activities.
Acute Toxic;Health Hazard;Environmental Hazard